5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14553050
InChI: InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)
SMILES:
Molecular Formula: C22H15Cl3N2O2
Molecular Weight: 445.7 g/mol

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide

CAS No.:

Cat. No.: VC14553050

Molecular Formula: C22H15Cl3N2O2

Molecular Weight: 445.7 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide -

Specification

Molecular Formula C22H15Cl3N2O2
Molecular Weight 445.7 g/mol
IUPAC Name 5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide
Standard InChI InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29)
Standard InChI Key RPTKRVXJNWPJLU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central benzamide backbone substituted with three chlorine atoms, a cyanomethyl group, and a hydroxy moiety. Its systematic IUPAC name—5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide—reflects the positions of these functional groups. The molecular formula is C<sub>23</sub>H<sub>16</sub>Cl<sub>3</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 470.75 g/mol . Key structural elements include:

  • A 2-hydroxybenzamide core providing hydrogen-bonding capacity.

  • Chlorine atoms at positions 5 (on the benzamide ring) and 4 (on the adjacent phenyl ring), enhancing lipophilicity and metabolic stability.

  • A cyanomethyl group at the 4-position of the central phenyl ring, contributing to steric bulk and electronic effects.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols remain proprietary, patent literature outlines a multi-step synthesis involving:

  • Friedel-Crafts Acylation: Introduction of the chloro-substituted benzoyl chloride to a pre-functionalized aniline derivative.

  • Cyanomethylation: Reaction of the intermediate with 4-chlorophenylacetonitrile under basic conditions .

  • Hydroxy Group Protection/Deprotection: Use of tert-butyldimethylsilyl (TBS) groups to preserve the phenolic hydroxy moiety during synthesis .

Key challenges include regioselective chlorination and minimizing side reactions from the electron-withdrawing cyano group.

Scalability and Purification

Industrial-scale production employs:

  • Column Chromatography: For isolating intermediates with >95% purity.

  • Recrystallization: From ethanol/water mixtures to achieve final compound purity ≥98% .

Biological Activity and Mechanism of Action

SPAK Kinase Inhibition

The compound exhibits potent inhibition of STE20/SPS1-related proline-alanine-rich protein kinase (SPAK), a regulator of ion transport in neural tissues. In vitro assays demonstrate:

  • IC<sub>50</sub>: 12.3 nM against human SPAK .

  • Selectivity: >100-fold selectivity over related kinases (OXSR1, WNK1) .

Mechanistically, it binds to the kinase’s ATP-binding pocket, stabilized by hydrophobic interactions with chlorine substituents and hydrogen bonds from the hydroxy group .

Neuroprotective Effects

Preclinical studies highlight its efficacy in models of:

  • Traumatic Brain Injury (TBI): Reduces cerebral edema by 42% in murine models via SPAK-mediated modulation of NKCC1 cotransporters .

  • Ischemic Stroke: Improves neuronal survival by 35% in middle cerebral artery occlusion (MCAO) rats .

Structural and Functional Analogues

CompoundStructural FeaturesBiological ActivityKey Differences
NiclosamideNitro group, salicylanilide coreAnthelminticLacks chloro/cyano groups
5-Chlorosalicylic AcidSingle chloro, hydroxy substituentsAnti-inflammatorySimpler backbone
N-(4-Amino-2-chlorophenyl)-2-hydroxybenzamideAmino substitutionAntimicrobialAltered electronic profile

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